

Dirhodium trisulphate uses in electroplating and surface treatment

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Dirhodium Trisulphate in Electroplating: A Comparative Guide

Dirhodium trisulphate, also known as rhodium(III) sulfate (Rh₂(SO₄)₃), is a key compound used in electroplating to deposit a layer of rhodium onto a substrate.[1][2] This process is highly valued across various industries, including jewelry, electronics, and scientific instrumentation, for its ability to produce a surface that is not only aesthetically pleasing but also exceptionally durable.[3][4][5] The resulting rhodium plate is characterized by its brilliant white, reflective finish, superior hardness, and outstanding resistance to corrosion and tarnishing.[1][3]

This guide provides a comparative analysis of dirhodium trisulphate for electroplating, detailing its performance against common alternatives, and presenting supporting experimental data for researchers, scientists, and professionals in drug development who rely on high-performance surface treatments for their instrumentation and equipment.

Performance Characteristics and Comparison with Alternatives

Rhodium's unique properties, such as high hardness (Mohs hardness of around 6), excellent corrosion resistance, and stable, low electrical resistance, make it an ideal choice for demanding applications.[1][4][6] However, due to its rarity and high cost, several alternatives have been developed.[7][8] These alternatives aim to provide similar aesthetic and functional properties at a reduced cost.







Common alternatives include:

- Gold and Silver Plating: While less expensive, gold and silver are softer and more susceptible to wear and tarnishing compared to rhodium.
- Rhodium Alloys: Alloying rhodium with metals like ruthenium or platinum can reduce costs while maintaining many of the desirable properties of a pure rhodium finish.[7]
- Platinum Group Metal (PGM) Alloys: Formulations based on platinum and ruthenium, such as WHITENOR®, have been shown to achieve a degree of whiteness comparable to traditional rhodium plating.[9]
- Gold-Tungsten Alloys: This emerging technology offers a durable and more environmentally sustainable alternative to rhodium plating.[10]

The following table summarizes the performance of dirhodium trisulphate-based electroplating and compares it with key alternatives.



Feature	Dirhodium Trisulphate (Rhodium Plating)	Gold Plating	Silver Plating	Platinum- Ruthenium Alloy (WHITENOR®)
Primary Use	Protective & Decorative Coating	Decorative & Conductive Coating	Decorative & Conductive Coating	Decorative & Protective Coating
Hardness (Mohs)	~6.0[6]	2.5 - 3.0[6]	~2.5[6]	High (Specific data not available)
Corrosion/Tarnis h Resistance	Excellent[1][3][6]	Good, but can wear	Prone to tarnishing[6]	Excellent protection against oxidation[9]
Appearance	Bright, reflective, silvery-white[3][6]	Yellow or various colored hues	Bright white, but tarnishes	Whiteness comparable to rhodium[9]
Relative Cost	Very High[6][7]	High	Moderate[6]	More cost- effective than rhodium[9]
Whiteness Index (Lab)	L 90.5; a* 1; b* 1.5 (for RODINOR®)[9]	N/A	N/A	L* 88; a* 0.55; b* 2.8[9]

Experimental Data: Rhodium Plating Parameters

The quality of the rhodium deposit is highly dependent on the electroplating parameters. The data below is compiled from various experimental studies to provide a baseline for process development.



Substra te	Rhodiu m Concent ration	Bath Temper ature	Voltage	Current Density	Plating Time	Average Deposit Thickne ss	Referen ce
14k Gold	1g Rh / 500ml	32°C (90°F) [11]	2.5 V[11]	N/A	1 min[11]	8.1 μin (0.21 μm)[11]	[11]
Silver (Ag 925)	Concentr ate + H ₂ SO ₄	N/A	N/A	N/A	3 min[3]	~0.5 μm[3]	[3]
Gold Plate	2g Rh / 1000ml	50°C	N/A	10 A/dm²	N/A	Standard accumula tion achieved	[12]
Nickel Plate	2 g/L	40- 50°C[13] [14]	N/A	2-10 A/ft²	1-7 μin/min (plating rate)	1 - 50 μin (0.025 - 1.27 μm)	[13][14]
Brass Panel	15.0 g/L	~48°C[15	~6 V	2 A (in Hull Cell)	5 min[15]	~0.1 mil (2.54 µm)[15]	[15]

Experimental Protocols

A successful rhodium electroplating process involves meticulous preparation of the substrate followed by precise control of the plating parameters.

- 1. General Substrate Preparation Protocol
- Polishing: The substrate surface must be polished to a high luster. Any scratches or imperfections will be more visible after plating due to the high reflectivity of rhodium.[11]
- Electrocleaning: The polished item is attached to the negative lead (cathode) of a rectifier and immersed in an electrocleaning solution for approximately one minute at 5 volts.[11] This



step removes any remaining oils or dirt.

- Rinsing: Thoroughly rinse the item with distilled or deionized water to remove the electrocleaning solution.[11]
- Acid Activation: Immerse the item in an acid dip (e.g., 10% sulfuric acid) for about one
 minute.[11] This activates the surface and neutralizes any residual alkaline electrocleaner.
 The pH of the rhodium bath must be kept below 2 to prevent precipitation of the metal.[11]
- Final Rinse: Rinse again with distilled or deionized water to prevent contamination of the rhodium bath.[11]
- 2. Rhodium Electroplating Protocol (Sulfate-based)

This protocol is based on typical parameters for decorative plating.

- Bath Preparation: Prepare the electroplating bath using a solution of dirhodium trisulphate. A
 common formulation contains rhodium sulfate concentrate, sulfuric acid, and potentially
 phosphoric acid, diluted with demineralized water.[11][16] A typical concentration for
 decorative plating is about 2 grams of rhodium per liter.[16][17]
- Apparatus Setup:
 - Place the rhodium solution in a Pyrex or polypropylene container.[11]
 - Heat the bath to the desired operating temperature, typically between 32°C and 46°C (90°F and 115°F).[11]
 - Attach a platinum-coated titanium anode to the positive pole of the rectifier.[11][16]
 - Attach the prepared workpiece (substrate) to the negative pole.[11][16]
- Electroplating:
 - Immerse the workpiece in the rhodium bath.
 - Apply a voltage, typically between 2.0 and 5.0 volts.[11][16]

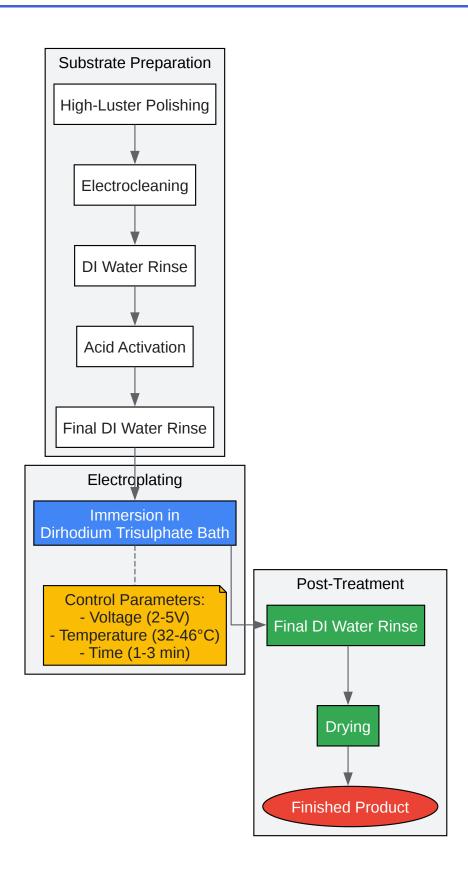


- The plating time can range from 30 seconds to several minutes, depending on the desired thickness.[3][11][18] During plating, small hydrogen bubbles may form on the surface; gentle agitation or tapping can help dislodge them to ensure an even deposit.[16]
- Post-Plating:
 - After the desired time, remove the workpiece from the bath.
 - Rinse thoroughly with distilled or deionized water.
 - o Dry the item completely.

Visualizing the Workflow

The following diagram illustrates the key stages of the rhodium electroplating process.





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Caption: Rhodium electroplating workflow using a dirhodium trisulphate bath.



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